Physicochemical Differentiation: pKa and LogP Comparison with Regioisomers
The predicted pKa of 3,7-Dichloro-1H-indazole (9.86 ± 0.40) distinguishes it from the 3,6-isomer (predicted pKa 10.30 ± 0.40), a difference of 0.44 log units that can translate to a ~2.75-fold difference in ionization state at physiological pH, potentially affecting solubility, permeability, and target binding .
| Evidence Dimension | pKa (Acid Dissociation Constant) |
|---|---|
| Target Compound Data | 9.86 ± 0.40 (Predicted) |
| Comparator Or Baseline | 3,6-Dichloro-1H-indazole: 10.30 ± 0.40 (Predicted) |
| Quantified Difference | Δ = -0.44 log units (~2.75x difference in ionization at pH 7.4) |
| Conditions | Predicted via computational methods (ACD/Labs Percepta Platform) |
Why This Matters
This difference in pKa alters the compound's ionization state at physiological pH, which is a primary driver of membrane permeability, solubility, and ultimately, oral bioavailability and target engagement.
